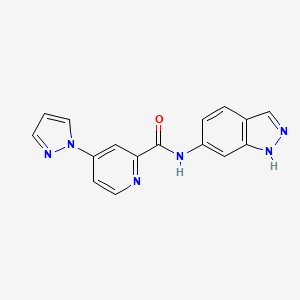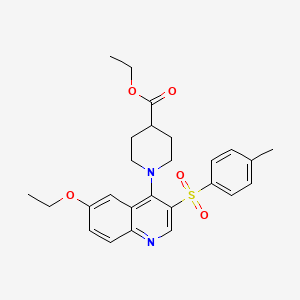
Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and an ethyl ester group
Mechanism of Action
Target of Action
The primary targets of Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate are bacterial macromolecules such as Staphylococcus aureus DNA Gyrase , Mycobacterium tuberculosis topoisomerase II , and Streptococcus pneumoniae topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them attractive targets for antibacterial agents .
Mode of Action
This compound interacts with its targets through a process known as molecular docking . It binds to the active centers of these bacterial targets, inhibiting their function and thus preventing bacterial DNA replication . The high affinity of this compound towards these targets exceeds that of reference antibiotics of the fluoroquinolone group .
Biochemical Pathways
The inhibition of these bacterial enzymes disrupts the DNA replication process, leading to the death of the bacteria . This disruption affects the biochemical pathways involved in bacterial growth and proliferation, resulting in the compound’s antibacterial properties .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation due to the disruption of DNA replication . This leads to the death of the bacteria, demonstrating the compound’s potential as an antibacterial agent .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate are largely determined by its interactions with various biomolecules. A molecular docking study revealed high affinity towards the active centers of macromolecules of bacterial targets . These targets include Staphylococcus aureus DNA Gyrase, Mycobacterium tuberculosis topoisomerase II, and Streptococcus pneumoniae topoisomerase IV . The nature of these interactions is likely due to the compound’s structure, which allows it to fit into the active sites of these enzymes and exert its effects .
Cellular Effects
Molecular Mechanism
Its high affinity towards the active centers of certain bacterial targets suggests that it may exert its effects through binding interactions with these biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate can be achieved through multiple synthetic routes. One common method involves the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry dimethylformamide (DMF). This reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the piperidine ring, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate: This compound is structurally similar but lacks the ethoxy group at the 6-position of the quinoline ring.
Quinoline derivatives: Other quinoline-based compounds, such as chloroquine and quinine, share a similar core structure but have different functional groups and applications.
Uniqueness
Ethyl 1-(6-ethoxy-3-tosylquinolin-4-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the 6-position and the tosyl group at the 3-position of the quinoline ring distinguishes it from other quinoline derivatives and can lead to unique interactions with biological targets .
Properties
IUPAC Name |
ethyl 1-[6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-4-32-20-8-11-23-22(16-20)25(28-14-12-19(13-15-28)26(29)33-5-2)24(17-27-23)34(30,31)21-9-6-18(3)7-10-21/h6-11,16-17,19H,4-5,12-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECOWOAPVSJRSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2405481.png)

![3,4-Dichloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2405483.png)
![1-(3-Fluoro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2405484.png)
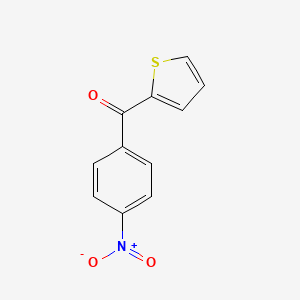
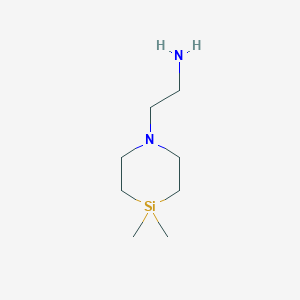
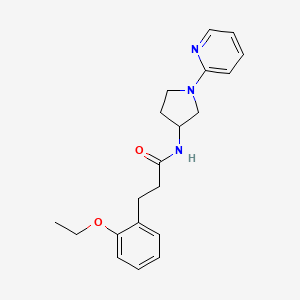
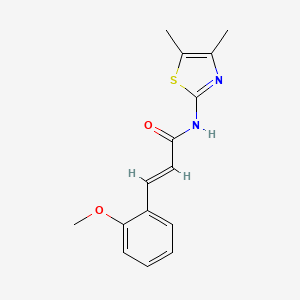
![Spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride](/img/structure/B2405492.png)

![trans-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B2405495.png)
![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2405499.png)
